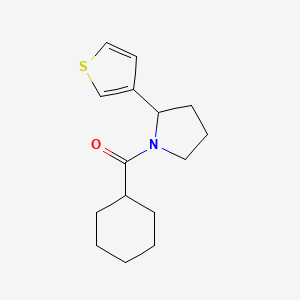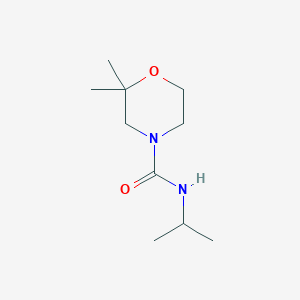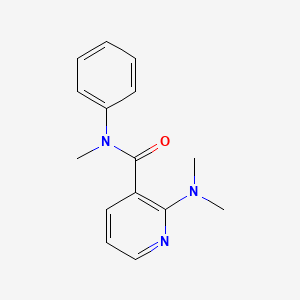![molecular formula C16H15N3O2 B7558865 N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide](/img/structure/B7558865.png)
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide, also known as NOB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. NOB belongs to the class of benzamide derivatives, which have been investigated for their diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide is not fully understood, but it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and STAT3 pathways. Additionally, this compound has been found to modulate the expression of several genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
This compound has been found to exert diverse biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. Additionally, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to possess antiviral activity against several viruses, including HIV and HCV.
实验室实验的优点和局限性
One of the advantages of using N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide in lab experiments is its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and viral infections. Additionally, this compound is relatively easy to synthesize and purify, making it accessible for use in lab experiments. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide, including:
1. Investigating the potential of this compound as a therapeutic agent in other diseases, such as autoimmune disorders and neurological disorders.
2. Studying the mechanism of action of this compound in more detail to understand its biological effects.
3. Developing more efficient synthesis methods for this compound to increase its accessibility for use in lab experiments.
4. Investigating the pharmacokinetics and bioavailability of this compound to optimize its therapeutic potential.
5. Exploring the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound with diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of this compound involves a multistep process, and it has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of this compound is not fully understood, but it has been suggested that this compound exerts its biological effects through the inhibition of various signaling pathways. This compound has been found to possess diverse biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. Finally, there are several future directions for the research on this compound, including investigating its potential as a therapeutic agent in other diseases and developing more efficient synthesis methods.
合成方法
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide can be synthesized through a multistep process involving the reaction of 2-aminobenzamide with 2-bromoacetophenone, followed by cyclization with formic acid and subsequent reaction with 2-aminomethylimidazole. The final product is obtained through purification and recrystallization steps.
科学研究应用
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, such as cancer, inflammation, and viral infections. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been investigated for its antiviral activity against several viruses, including HIV and HCV.
属性
IUPAC Name |
N-[3-(2-oxoimidazolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15(12-5-2-1-3-6-12)18-13-7-4-8-14(11-13)19-10-9-17-16(19)21/h1-8,11H,9-10H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJDBFNWNQBBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)



![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)

![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)


![1-(2-Tert-butyl-4-methoxyphenoxy)-3-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7558842.png)

![N-[1-(4-bromophenyl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558870.png)
![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)